molecular formula C8H18Cl2Ge B14418760 Di-tert-butyl(dichloro)germane CAS No. 82236-89-3

Di-tert-butyl(dichloro)germane

Cat. No.: B14418760
CAS No.: 82236-89-3
M. Wt: 257.76 g/mol
InChI Key: PSIUTHBVVDLEFK-UHFFFAOYSA-N
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Description

Di-tert-butyl(dichloro)germane is an organogermanium compound with the chemical formula [(CH₃)₃C]₂GeCl₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of two tert-butyl groups and two chlorine atoms attached to the germanium atom makes it a unique compound with specific chemical properties.

Preparation Methods

Di-tert-butyl(dichloro)germane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction is as follows:

GeCl4+2(CH3)3CLi(CH3)3C2GeCl2+2LiCl\text{GeCl}_4 + 2 \text{(CH}_3\text{)}_3\text{CLi} \rightarrow \text{(CH}_3\text{)}_3\text{C}_2\text{GeCl}_2 + 2 \text{LiCl} GeCl4​+2(CH3​)3​CLi→(CH3​)3​C2​GeCl2​+2LiCl

Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Di-tert-butyl(dichloro)germane undergoes various chemical reactions, including:

  • Substitution Reactions: : The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl or aryl lithium compounds, Grignard reagents, and amines.

  • Oxidation Reactions: : The compound can be oxidized to form germanium dioxide or other germanium-containing compounds. Oxidizing agents such as hydrogen peroxide or ozone are typically used.

  • Reduction Reactions: : Reduction of this compound can lead to the formation of germane or other lower oxidation state germanium compounds. Reducing agents like lithium aluminum hydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkyl lithium reagent would yield a di-tert-butyl(alkyl)germane compound.

Scientific Research Applications

Di-tert-butyl(dichloro)germane has several applications in scientific research:

  • Chemistry: : It is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure allows for the study of germanium’s chemical behavior and bonding characteristics.

  • Biology and Medicine: : Research into organogermanium compounds has explored their potential biological activity, including anti-cancer and immunomodulatory effects. This compound may serve as a starting material for the synthesis of biologically active germanium compounds.

  • Industry: : The compound is used in the semiconductor industry for the deposition of germanium-containing films. It is also used in the production of specialized materials and catalysts.

Mechanism of Action

The mechanism by which di-tert-butyl(dichloro)germane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, forming new germanium-carbon or germanium-nitrogen bonds. In oxidation reactions, the germanium atom undergoes a change in oxidation state, leading to the formation of germanium-oxygen bonds.

The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, organogermanium compounds may interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Di-tert-butyl(dichloro)germane can be compared with other similar compounds, such as:

  • Di-tert-butyl(dichloro)silane: : Similar in structure but with silicon instead of germanium. It exhibits different reactivity due to the differences in the chemical properties of silicon and germanium.

  • Di-tert-butyl(dichloro)tin: : Contains tin instead of germanium. Tin compounds often have different applications and reactivity compared to germanium compounds.

  • Di-tert-butyl(dichloro)lead: : Lead compounds are generally more toxic and have different chemical behavior compared to germanium compounds.

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of organogermanium chemistry and its potential biological activity.

Properties

CAS No.

82236-89-3

Molecular Formula

C8H18Cl2Ge

Molecular Weight

257.76 g/mol

IUPAC Name

ditert-butyl(dichloro)germane

InChI

InChI=1S/C8H18Cl2Ge/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3

InChI Key

PSIUTHBVVDLEFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Ge](C(C)(C)C)(Cl)Cl

Origin of Product

United States

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